molecular formula C4H12ClNO B6266339 (2S)-1-(methylamino)propan-2-ol hydrochloride CAS No. 1807937-56-9

(2S)-1-(methylamino)propan-2-ol hydrochloride

Cat. No.: B6266339
CAS No.: 1807937-56-9
M. Wt: 125.6
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Description

(2S)-1-(Methylamino)propan-2-ol hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its specific stereochemistry, denoted by the (2S) configuration, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(methylamino)propan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a chiral precursor such as (S)-propylene oxide.

    Nucleophilic Substitution: The (S)-propylene oxide undergoes nucleophilic substitution with methylamine, resulting in the formation of (2S)-1-(methylamino)propan-2-ol.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Controlled Reaction Conditions: Maintaining optimal temperature and pressure to maximize yield.

    Purification: Utilizing crystallization or distillation techniques to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Chemistry:

    Chiral Building Block: Used as a chiral building block in asymmetric synthesis.

    Catalysis: Acts as a ligand in catalytic reactions to induce chirality.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

Industry:

    Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(methylamino)propan-2-ol hydrochloride involves its interaction with biological targets such as enzymes or receptors. The (2S) configuration allows it to fit into specific active sites, where it can either inhibit or activate biological pathways. The hydrochloride form enhances its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

    (2R)-1-(Methylamino)propan-2-ol Hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    1-(Methylamino)propan-2-ol: The racemic mixture, which lacks the specific stereochemistry of the (2S) form.

Uniqueness:

    Stereochemistry: The (2S) configuration imparts unique biological and chemical properties, making it more effective in certain applications compared to its racemic or (2R) counterparts.

    Solubility: The hydrochloride salt form enhances its solubility, making it more suitable for aqueous applications.

Properties

IUPAC Name

(2S)-1-(methylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIVCXIMBKXNHW-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-56-9
Record name (2S)-1-(methylamino)propan-2-ol hydrochloride
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